molecular formula C17H30N+ B14332227 N,N-Dimethyl-N-nonylanilinium CAS No. 105375-33-5

N,N-Dimethyl-N-nonylanilinium

Cat. No.: B14332227
CAS No.: 105375-33-5
M. Wt: 248.4 g/mol
InChI Key: VTWXCFZSESACNA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-nonylanilinium is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups and one aryl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-nonylanilinium typically involves the alkylation of N,N-dimethylaniline with nonyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include:

    Temperature: 60-80°C

    Solvent: Anhydrous acetone or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-nonylanilinium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or sulfonates are often used as reagents for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N,N-Dimethylaniline and nonylamine

    Substitution: Various substituted quaternary ammonium salts

Scientific Research Applications

N,N-Dimethyl-N-nonylanilinium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N-nonylanilinium exerts its effects is primarily through its surfactant properties. The compound can disrupt cell membranes by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylaniline
  • N,N-Dimethyl-N-octylanilinium
  • N,N-Dimethyl-N-decylanilinium

Uniqueness

N,N-Dimethyl-N-nonylanilinium is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant compared to shorter or longer chain analogs.

Properties

CAS No.

105375-33-5

Molecular Formula

C17H30N+

Molecular Weight

248.4 g/mol

IUPAC Name

dimethyl-nonyl-phenylazanium

InChI

InChI=1S/C17H30N/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3/q+1

InChI Key

VTWXCFZSESACNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[N+](C)(C)C1=CC=CC=C1

Origin of Product

United States

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